molecular formula C12H12N2O6 B8448096 Ethyl 2-(2-(4-nitrophenyl)-2-oxoethylamino)-2-oxoacetate

Ethyl 2-(2-(4-nitrophenyl)-2-oxoethylamino)-2-oxoacetate

Cat. No.: B8448096
M. Wt: 280.23 g/mol
InChI Key: BZQUKZLMXFXYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-(4-nitrophenyl)-2-oxoethylamino)-2-oxoacetate is a useful research compound. Its molecular formula is C12H12N2O6 and its molecular weight is 280.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12N2O6

Molecular Weight

280.23 g/mol

IUPAC Name

ethyl 2-[[2-(4-nitrophenyl)-2-oxoethyl]amino]-2-oxoacetate

InChI

InChI=1S/C12H12N2O6/c1-2-20-12(17)11(16)13-7-10(15)8-3-5-9(6-4-8)14(18)19/h3-6H,2,7H2,1H3,(H,13,16)

InChI Key

BZQUKZLMXFXYDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Et3N (8.88 ml) was added to a solution of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride (step B product, 11.5 g) in EtOAc (115 ml). This was followed by drop wise addition of Ethylchlorooxoacetate (7.11 ml). The reaction mixture was refluxed for 2 hours. It was then cooled and quenched with water. The organic layer was separated, dried over Na2SO4 and the solvent was concentrated to get dark brown oil which was purified by column chromatography in 3:7 Ethyl acetate:Pet ether to get yellow solid. The solid was crystallized in ethyl acetate/pet ether to yield 8.9 g (59%) of the title compound. 1HNMR (DMSO-d6, 300 MHz): δ 9.21 (t, 1H), 8.35 (d, 2H), 8.24 (d, 2H), 4.78 (d, 2H), 4.29 (q, 2H), 1.29 (t, 3H).
Name
Quantity
8.88 mL
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
115 mL
Type
solvent
Reaction Step One
Quantity
7.11 mL
Type
reactant
Reaction Step Two
Yield
59%

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